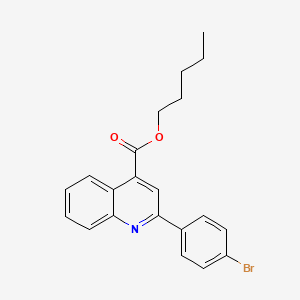
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C21H20BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a bromophenyl group and a pentyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Esterification: The carboxylic acid group on the quinoline ring is esterified with pentanol in the presence of an acid catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSMe) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for targeting diseases such as malaria, cancer, and bacterial infections.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s unique structure allows it to be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of pentyl 2-(4-bromophenyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Targeting Enzymes: Inhibiting key enzymes involved in disease pathways, such as DNA gyrase in bacterial infections.
Interacting with Receptors: Binding to specific receptors on cell surfaces to modulate cellular responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, transcription, and translation.
Comparison with Similar Compounds
Pentyl 2-(4-bromophenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
- Pentyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate
- Pentyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate
- Pentyl 6-bromo-2-(4-bromophenyl)-4-quinolinecarboxylate
- Pentyl 2-(4-bromophenyl)-6-chloro-4-quinolinecarboxylate
These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical reactivity, biological activity, and applications
Properties
Molecular Formula |
C21H20BrNO2 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
pentyl 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C21H20BrNO2/c1-2-3-6-13-25-21(24)18-14-20(15-9-11-16(22)12-10-15)23-19-8-5-4-7-17(18)19/h4-5,7-12,14H,2-3,6,13H2,1H3 |
InChI Key |
LGSIVUFKFQMBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12036677.png)
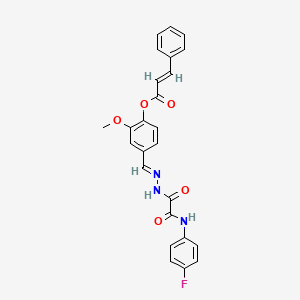
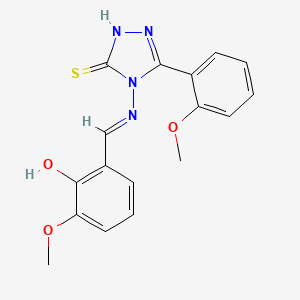
![N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12036688.png)
![4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate](/img/structure/B12036706.png)
![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12036722.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12036724.png)
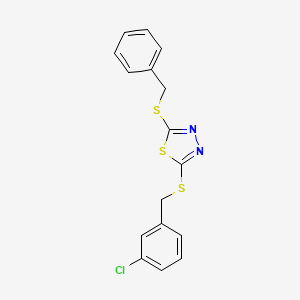
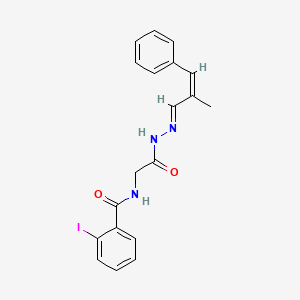

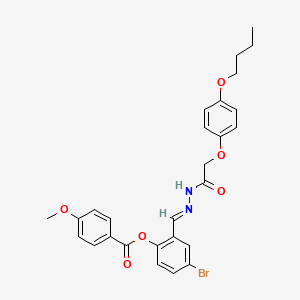
![3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid methyl ester](/img/structure/B12036768.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12036780.png)
![2-(biphenyl-4-yl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12036781.png)
